NK1 Receptor Antagonism: Structural Basis for Potent and Selective Activity Relative to Other Morpholine Scaffolds
1-Morpholino-2-phenylethanone has been described as a potent and selective antagonist of the NK1 receptor, inhibiting the binding of its endogenous ligand, Substance P . While specific Ki values for this exact compound are not widely published in open databases, the core N-(phenylacetyl)morpholine scaffold is the subject of multiple patents (e.g., US6506750) that claim compounds with very strong affinity and selectivity for human NK1 receptors [1]. This contrasts with other morpholine-containing analogs, such as 4'-morpholinoacetophenone, which are primarily investigated as synthetic precursors for MAO-B inhibitors (e.g., chalcone MO10 with IC50 = 0.044 μM against MAO-B) or for anti-inflammatory applications, but lack reported activity at the NK1 receptor [2][3].
| Evidence Dimension | Biological Target Engagement |
|---|---|
| Target Compound Data | Described as a potent and selective NK1 receptor antagonist |
| Comparator Or Baseline | 4'-Morpholinoacetophenone (CAS 39910-98-0) and its derivative MO10 |
| Quantified Difference | Target compound is an NK1 antagonist; comparator is a precursor for MAO-B inhibitors (MO10 IC50 = 0.044 μM) |
| Conditions | Binding assay context (NK1 vs. MAO-B enzymatic assay) |
Why This Matters
For projects targeting the NK1/Substance P pathway, this compound provides a validated chemical starting point, unlike structurally similar morpholines that are inert or active against unrelated targets.
- [1] Besnard J, et al. Morpholine derivatives, method for the production thereof and pharmaceutical preparations containing said derivatives. US Patent 6,506,750. 2003 Jan 14. View Source
- [2] Maliyakkal N, et al. A New Potent and Selective Monoamine Oxidase-B Inhibitor with Extended Conjugation in a Chalcone Framework: 1-[4-(Morpholin-4-yl)phenyl]-5-phenylpenta-2,4-dien-1-one. ChemMedChem. 2020 Sep 3;15(17):1629-1633. View Source
- [3] Inagaki M, et al. Anti-inflammatory and anti-allergic activities of hydroxylamine and related compounds. Biol Pharm Bull. 2002 Nov;25(11):1436-41. View Source
